N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)nicotinamide, also known as CPN, is a novel small molecule compound that has been extensively researched for its potential therapeutic applications. CPN belongs to the class of nicotinamide derivatives and has been shown to exhibit potent activity against several cancer cell lines. In
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition and Adsorption Behavior
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)nicotinamide, as part of nicotinamide derivatives, has been researched for its corrosion inhibition effect on mild steel in hydrochloric acid solutions. These compounds have shown significant inhibition efficiency, suppressing both anodic and cathodic processes and behaving as mixed-type corrosion inhibitors. The adsorption of these inhibitors on mild steel surfaces obeys the Langmuir isotherm model, with electrochemical impedance data revealing that as the concentration of the inhibitors increases, polarization resistance increases while double layer capacitance decreases. Such studies highlight the potential industrial applications of these compounds in protecting metal surfaces against corrosion (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
NNMT Inhibitors for Treating Diabetes
Research on nicotinamide derivatives, including the structure mentioned, has expanded into the medical field, particularly concerning their role as inhibitors of Nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme linked to the pathogenesis of type 2 diabetes mellitus (T2DM) and metabolic disorders. Inhibition of NNMT has shown potential therapeutic benefits, including amelioration of hyperhomocysteinemia, which could be a valuable approach in treating chronic kidney disease (CKD) and diabetes. Novel pyrimidine-5-carboxamide compounds, structurally related to nicotinamide derivatives, have been identified as NNMT inhibitors, suggesting a new avenue for therapeutic intervention in metabolic diseases (Sabnis, 2021).
Metabolic and Pharmacological Implications
The metabolic fate and pharmacological implications of nicotinamide and its derivatives, including the specific compound , have been extensively studied. These compounds participate in various biochemical processes, including acting as substrates and inhibitors for enzymes like NNMT. NNMT plays a crucial role in nicotinamide metabolism, affecting cellular methylation potential and being implicated in several diseases, including cancer, metabolic syndromes, and neurodegenerative disorders. Inhibitors of NNMT, derived from nicotinamide, are being explored for their potential to treat such conditions, highlighting the compound's significance in both understanding disease mechanisms and developing new treatments (Babault et al., 2018).
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-18-10-4-5-13(18)11-19(12-7-8-12)16(20)14-6-3-9-17-15(14)21-2/h3-6,9-10,12H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRODDOATPOQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.